molecular formula C9H8ClNO2 B8489700 8-Chloro-5-hydroxy-3,4-dihydrocarbostyril

8-Chloro-5-hydroxy-3,4-dihydrocarbostyril

Cat. No. B8489700
M. Wt: 197.62 g/mol
InChI Key: JBLUTMBJJMMYRZ-UHFFFAOYSA-N
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Patent
US04734416

Procedure details

The thus-obtained 13 g of 8-chloro-5-methoxy-3,4-dihydrocarbostyril and 35 g of aluminum chloride are dispersed in 30 ml of benzene and heated for 2 hours under refluxing conditions. The reaction mixture is poured into ice-water and the precipitate thus formed is separated by filtration, washed with water and dried. Recrystallization from isopropanol obtains 8 g of 8-chloro-5-hydroxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals with a melting point of 206°-207° C.
Name
8-chloro-5-methoxy-3,4-dihydrocarbostyril
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:13]C)=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:13])=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2 |f:1.2.3.4|

Inputs

Step One
Name
8-chloro-5-methoxy-3,4-dihydrocarbostyril
Quantity
13 g
Type
reactant
Smiles
ClC=1C=CC(=C2CCC(NC12)=O)OC
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours under refluxing conditions
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate thus formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2CCC(NC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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